molecular formula C11H13F2N B13593047 (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine

(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine

Cat. No.: B13593047
M. Wt: 197.22 g/mol
InChI Key: BCDXZTCRMFHHTB-UHFFFAOYSA-N
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Description

(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2,3-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms on the benzyl ring are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents.

Major Products:

  • Oxidation products: Ketones, oxides.
  • Reduction products: Amines, alcohols.
  • Substitution products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and ligands for studying enzyme mechanisms and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

  • (1-(2,3-Difluorobenzyl)cyclopropyl)methanol
  • (1-(2,3-Difluorobenzyl)cyclopropyl)amine
  • (1-(2,3-Difluorobenzyl)cyclopropyl)carboxylic acid

Comparison: Compared to its analogs, (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications. The difluorobenzyl substitution further distinguishes it by providing increased stability and specificity in its interactions.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3H,4-7,14H2

InChI Key

BCDXZTCRMFHHTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C(=CC=C2)F)F)CN

Origin of Product

United States

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